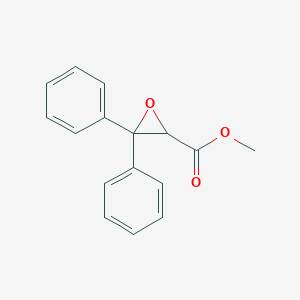

Methyl 3,3-diphenyloxirane-2-carboxylate

Description

BenchChem offers high-quality Methyl 3,3-diphenyloxirane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3-diphenyloxirane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,3-diphenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-15(17)14-16(19-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXKNKDKHCSQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442173 | |

| Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76527-25-8 | |

| Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76527-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,3-diphenyloxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3,3-diphenyloxirane-2-carboxylate, identified by its CAS number 76527-25-8 , is a fascinating and synthetically valuable molecule. Belonging to the class of glycidic esters, this compound features a strained three-membered oxirane (epoxide) ring substituted with two phenyl groups and a methyl carboxylate group. This unique structural arrangement imparts a high degree of reactivity and stereochemical complexity, making it a powerful intermediate in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures, offering a gateway to a variety of functionalized products. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, chemical behavior, and applications, with a particular focus on its relevance to drug discovery and development.

Core Molecular Attributes

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application. The key attributes of Methyl 3,3-diphenyloxirane-2-carboxylate are summarized below.

| Property | Value |

| CAS Number | 76527-25-8 |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | Methyl 3,3-diphenyloxirane-2-carboxylate |

| Synonyms | 2,3-epoxy-3,3-diphenyl-propionic acid methyl ester, 3,3-diphenyl-2,3-epoxypropionic acid methyl ester |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate can be approached through several established methodologies in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

The Darzens Condensation: A Classic Approach

The Darzens condensation, or glycidic ester condensation, stands as a cornerstone for the synthesis of α,β-epoxy esters. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[1] For the synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate, benzophenone serves as the ketone component and methyl chloroacetate as the α-haloester.

Reaction: Benzophenone + Methyl Chloroacetate → Methyl 3,3-diphenyloxirane-2-carboxylate

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the methyl chloroacetate by a strong base, such as sodium methoxide or potassium tert-butoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the chloride to form the oxirane ring.

Sources

Methyl 3,3-diphenyloxirane-2-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 3,3-diphenyloxirane-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 3,3-diphenyloxirane-2-carboxylate, a key glycidic ester intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, core reactivity, spectral characteristics, and synthetic utility, grounding all claims in established chemical principles and authoritative sources.

Introduction and Molecular Architecture

Methyl 3,3-diphenyloxirane-2-carboxylate is a functionally rich organic molecule characterized by a strained three-membered oxirane (epoxide) ring. Its structure is distinguished by the presence of two phenyl groups on one of the epoxide carbons (C3) and a methyl carboxylate group on the other (C2). This specific arrangement of a highly reactive epoxide and a versatile ester group within a sterically hindered framework dictates its chemical behavior and establishes its value as a synthetic precursor. As a member of the glycidic ester family, it serves as a powerful building block for constructing complex molecular architectures.[1][2]

Synthesis via Darzens Glycidic Ester Condensation

The primary and most efficient route to Methyl 3,3-diphenyloxirane-2-carboxylate is the Darzens condensation (also known as the glycidic ester condensation).[3][4] This powerful reaction facilitates the formation of the carbon-carbon bond and the epoxide ring in a single, convergent step.

Mechanistic Rationale

The causality of the Darzens condensation stems from a sequence of fundamental organic reactions: enolate formation, nucleophilic addition, and intramolecular substitution. The reaction involves the condensation of a ketone (benzophenone) with an α-haloester (methyl chloroacetate) in the presence of a strong, non-nucleophilic base.[4]

The mechanism proceeds through three critical steps:

-

Deprotonation: A strong base, such as sodium methoxide or potassium tert-butoxide, abstracts an acidic α-proton from methyl chloroacetate. This step is the cornerstone of the reaction, generating a reactive enolate nucleophile.

-

Aldol-type Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of benzophenone. The extreme steric hindrance from the two phenyl groups on benzophenone makes this step challenging, often requiring carefully optimized conditions. This addition forms a chlorohydrin intermediate.[5]

-

Intramolecular Sₙ2 Cyclization: The intermediate alkoxide, generated in the previous step, performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This Sₙ2 displacement of the chloride ion results in the formation of the strained three-membered epoxide ring, yielding the final product.[4]

Experimental Workflow: Darzens Condensation

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 3,3-diphenyloxirane-2-carboxylate

Foreword: The Imperative of Unambiguous Structural Verification

In the realms of synthetic chemistry and pharmaceutical development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of non-viable drug candidates. This guide provides a comprehensive, field-proven methodology for the structure elucidation of Methyl 3,3-diphenyloxirane-2-carboxylate, a classic example of a glycidic ester. Our approach is not merely a sequence of protocols but a logical framework, demonstrating how orthogonal analytical techniques—NMR, IR, and Mass Spectrometry—are synergistically employed to create a self-validating system of evidence, ensuring the highest degree of scientific integrity.

Foundational Chemistry: Synthesis via Darzens Condensation

The target molecule, Methyl 3,3-diphenyloxirane-2-carboxylate, is a quintessential product of the Darzens condensation reaction, also known as the glycidic ester condensation.[1][2][3] This reaction provides a powerful method for forming α,β-epoxy esters by coupling a carbonyl compound with an α-haloester in the presence of a base.[3][4] For our target molecule, the specific reactants are benzophenone and methyl chloroacetate.

The causality behind this choice of synthesis is rooted in its efficiency and directness. The Darzens condensation constructs the required carbon-carbon bond and the epoxide ring in a single, elegant sequence.[4]

Reaction Mechanism: A Stepwise View

The mechanism begins with the deprotonation of the α-carbon of methyl chloroacetate by a strong base, creating a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, displacing the chloride to form the three-membered oxirane ring.[3]

Caption: The Darzens condensation workflow.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of benzophenone (1.0 eq) and methyl chloroacetate (1.2 eq) in dry toluene, add sodium methoxide (1.5 eq) portion-wise at 0°C under an inert atmosphere (N₂).

-

Execution: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding cold water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure glycidic ester.

Spectroscopic Interrogation: A Multi-faceted Approach

With the compound synthesized, we proceed to the core of our investigation: structure elucidation. This is achieved by systematically analyzing the molecule with a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data provide irrefutable proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to build a complete picture.

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹H NMR Data: For Methyl 3,3-diphenyloxirane-2-carboxylate, we anticipate the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.50 - 7.20 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) | Protons on the two phenyl rings reside in a complex electronic environment, leading to overlapping signals. |

| 4.15 | Singlet | 1H | Epoxide proton (CH -CO₂Me) | This proton is on the C2 of the oxirane ring. It has no adjacent protons, hence it appears as a singlet. |

| 3.85 | Singlet | 3H | Methyl ester protons (O-CH₃ ) | The three equivalent protons of the methyl group are shielded and show no coupling, resulting in a singlet. |

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum is expected to show the following key signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.5 | Carbonyl carbon (C =O) | The ester carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group.[5][6] |

| 138.0 | Aromatic quaternary carbons | The two ipso-carbons of the phenyl rings attached to the epoxide. |

| 129.0 - 128.0 | Aromatic CH carbons | Signals corresponding to the ortho, meta, and para carbons of the two equivalent phenyl rings. |

| 70.0 | Quaternary epoxide carbon (C Ph₂) | The C3 of the oxirane ring is a quaternary carbon bonded to two phenyl groups and the epoxide oxygen. |

| 62.5 | Tertiary epoxide carbon (C H) | The C2 of the oxirane ring is bonded to the electron-withdrawing carboxylate group. |

| 52.5 | Methyl ester carbon (OC H₃) | The carbon of the methyl ester group appears in the typical range for sp³ carbons attached to an oxygen atom.[5] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Preparation: Grind a small amount (~1 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder.

-

Pressing: Compress the mixture in a die under high pressure to form a transparent pellet.

-

Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (Methyl) |

| 1745 | Strong | C=O stretch | Ester carbonyl |

| 1600, 1495 | Medium | C=C stretch | Aromatic ring |

| 1250 - 1050 | Strong | C-O stretch | Ester and Epoxide C-O |

| ~850 | Medium | C-O-C symmetric stretch | Epoxide ring |

The most diagnostic peak is the strong carbonyl (C=O) stretch around 1745 cm⁻¹, which is a hallmark of an ester functional group.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its exact molecular formula. The fragmentation pattern offers further corroborative evidence for the proposed structure.

Caption: Generalized workflow for Mass Spectrometry.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₆H₁₄O₃

-

Molecular Weight: 254.28 g/mol

-

High-Resolution MS (HRMS): The calculated exact mass for the [M+H]⁺ ion would be 255.0965. Observing this mass experimentally confirms the elemental composition.

-

Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the methoxycarbonyl radical (•CO₂CH₃, 59 Da), leading to a significant fragment ion at m/z 195. This corresponds to the stable diphenyl oxiranyl cation.

Data Synthesis and Final Structure Confirmation

-

MS confirms the molecular formula is C₁₆H₁₄O₃.

-

IR confirms the presence of an ester (C=O at 1745 cm⁻¹) and aromatic rings.

-

¹H NMR accounts for all 14 protons: 10 aromatic, 1 on the epoxide ring, and 3 in a methyl ester group.

-

¹³C NMR accounts for all 16 carbons: 1 carbonyl, 13 aromatic (some may be equivalent), 2 epoxide carbons, and 1 methyl carbon.

The combination of a singlet at 4.15 ppm in the ¹H NMR and the presence of two distinct epoxide carbons in the ¹³C NMR confirms the trisubstituted oxirane ring. The integration (10H) and chemical shifts in the aromatic region of the ¹H NMR, coupled with the number of aromatic signals in the ¹³C NMR, confirm the presence of two phenyl groups. The methyl singlet (3H) and the ester carbonyl signals in both IR and ¹³C NMR definitively identify the methyl ester moiety.

Caption: Final elucidated structure with key spectroscopic correlations.

Conclusion

The structure of Methyl 3,3-diphenyloxirane-2-carboxylate has been unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provided complementary data points that, when integrated, formed a coherent and self-validating structural proof. This guide illustrates a robust and logical workflow, emphasizing that true scientific trustworthiness is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical methodologies.

References

- Grokipedia. Darzens reaction.

- Organic Chemistry Portal. Darzens Reaction.

- Wikipedia. Darzens reaction.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Darzens Epoxide Synthesis.

- L.S.College, Muzaffarpur. Darzens reaction.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

A Technical Guide to Oxirane-Containing Compounds of the Molecular Formula C16H14O3: Structure, Synthesis, and Applications in Drug Discovery

Introduction: Deconstructing the Molecular Formula C16H14O3

The molecular formula C16H14O3 represents a multitude of potential chemical structures, rather than a single, universally recognized compound. For researchers, scientists, and drug development professionals, this formula presents a landscape of isomeric possibilities. This guide focuses specifically on isomers containing the oxirane functional group—a strained, three-membered cyclic ether. The inherent ring strain of the oxirane moiety makes it a highly reactive and versatile building block in organic synthesis and a key pharmacophore in medicinal chemistry.[1] This document provides an in-depth exploration of the potential structures, systematic nomenclature, synthesis, and strategic applications of C16H14O3 oxirane compounds in the context of modern drug discovery.

Part 1: Plausible Structures and IUPAC Nomenclature

Given the molecular formula C16H14O3, several isomeric structures containing an oxirane ring are chemically plausible. Many of these can be conceptualized as derivatives of common phenylpropanoid scaffolds, such as chalcones or stilbenes. Below, we propose two representative structures and detail their systematic IUPAC nomenclature.

Proposed Structure 1: A Chalcone Oxide Derivative

A likely candidate for a C16H14O3 oxirane is a methoxy-substituted chalcone oxide. Chalcones (1,3-diphenyl-2-propen-1-ones) are common precursors in the synthesis of various bioactive molecules.[2][3][4] Their epoxidation leads to chalcone oxides.

-

Structure:

(Structure generated for illustrative purposes)

-

Systematic IUPAC Name: (2-(4-methoxyphenyl)-3-phenyloxiran-2-yl)(phenyl)methanone

-

Alternative IUPAC Naming (Epoxy Prefix): 2,3-epoxy-1-(4-methoxyphenyl)-3-phenyl-1-propanone

Proposed Structure 2: A Stilbene Oxide Derivative

Stilbene oxides, the epoxidized form of stilbenes (1,2-diphenylethylenes), represent another important class of oxirane-containing compounds.[5][6] A plausible C16H14O3 structure could be a stilbene oxide bearing a carboxylic acid group.

-

Structure:

(Structure generated for illustrative purposes)

-

Systematic IUPAC Name: 2-(3-(2,3-diphenyloxiran-2-yl)phenyl)acetic acid

-

Alternative IUPAC Naming (Oxirane Suffix): 2-(3-(2,3-diphenyloxirane))phenylacetic acid

The naming of epoxides can follow several conventions.[7][8][9][10] The two most common IUPAC-accepted methods are treating the oxirane as a substituent with the "epoxy-" prefix or naming it as the parent heterocycle "oxirane".

Part 2: Synthesis of Oxirane Scaffolds: Protocols and Mechanistic Insights

The synthesis of oxiranes is a cornerstone of modern organic chemistry. The choice of method depends on the desired stereochemistry, substrate tolerance, and scalability.

Experimental Protocol 1: Epoxidation of an Alkene Precursor (Chalcone)

The most direct method for synthesizing oxiranes is the epoxidation of a carbon-carbon double bond. For chalcone-like precursors, this is often achieved under basic conditions using hydrogen peroxide.

Objective: To synthesize a chalcone oxide from its corresponding chalcone.

Materials:

-

Substituted Chalcone (e.g., 4-methoxychalcone)

-

Methanol

-

30% Hydrogen Peroxide (H2O2)

-

Aqueous Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

-

Dissolution: Dissolve the chalcone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C.

-

Reagent Addition: While stirring vigorously, add 30% hydrogen peroxide (1.5 equivalents) dropwise, followed by the dropwise addition of aqueous sodium hydroxide (2 M, 1.2 equivalents), ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.

-

Quenching and Extraction: Quench the reaction by adding cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chalcone oxide.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Causality and Expertise: The use of basic conditions (NaOH) deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO-), which is the active nucleophile. This anion attacks the electron-deficient β-carbon of the α,β-unsaturated ketone in a Michael-type addition. The resulting enolate then undergoes intramolecular nucleophilic attack on the peroxide oxygen, displacing a hydroxide ion to form the oxirane ring. This method is efficient for electron-poor alkenes.

Workflow for Chalcone Epoxidation

Caption: General workflow for the synthesis of chalcone oxides.

Part 3: Reactivity of the Oxirane Ring

The high reactivity of oxiranes stems from their significant ring strain (approximately 13 kcal/mol), which is a combination of angle and torsional strain.[1] This strain is readily relieved through ring-opening reactions, making oxiranes valuable electrophilic intermediates.

Ring-Opening Mechanisms

The regiochemical outcome of the nucleophilic attack on an unsymmetrical oxirane is dictated by the reaction conditions.

-

Basic or Nucleophilic Conditions (SN2-type): Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom. This is a classic SN2 reaction where the alkoxide is the leaving group, which is only possible due to the release of ring strain.[1]

-

Acidic Conditions (SN2-like with SN1 character): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring. The nucleophile then attacks. For primary and secondary carbons, the attack still occurs at the less substituted carbon. However, if a tertiary carbon is present, the nucleophile will preferentially attack the tertiary carbon. This is because the transition state has significant carbocationic character, which is stabilized at the more substituted position.

Caption: Regioselectivity of oxirane ring-opening reactions.

| Condition | Nucleophile Type | Site of Attack on Unsymmetrical Oxirane | Mechanism |

| Basic/Neutral | Strong (e.g., RO⁻, R₂N⁻, CN⁻) | Less sterically hindered carbon | SN2 |

| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | SN2-like (with SN1 character) |

Part 4: Applications in Drug Discovery and Development

The oxirane moiety is a valuable functional group in medicinal chemistry, serving both as a reactive handle for further chemical modification and as a key pharmacophore in its own right.[11][12]

The Oxirane as a Covalent Warhead

The electrophilicity of the oxirane ring allows it to form covalent bonds with nucleophilic residues (e.g., cysteine, serine, histidine) in the active sites of enzymes. This can lead to irreversible inhibition, which can be a desirable property for certain therapeutic targets.

Caption: Irreversible inhibition of an enzyme by an oxirane-containing drug.

Bioisosteric Replacement

In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve a molecule's pharmacokinetic or pharmacodynamic profile.[13][14] Small, strained rings like oxiranes and oxetanes can serve as bioisosteres for other functional groups.[15][16] For example, an oxetane can be a surrogate for a gem-dimethyl group or a carbonyl group, offering similar spatial arrangement but with increased polarity and aqueous solubility. While more reactive, an oxirane can be considered in specific contexts where transient interactions or covalent binding is desired.

Pharmacological Relevance of Related Scaffolds

Chalcones and their derivatives, the precursors to some of the proposed C16H14O3 structures, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][17][18][19] The epoxidation of these scaffolds can modulate their activity, sometimes leading to enhanced potency or a different mechanism of action.

Conclusion

While the molecular formula C16H14O3 does not define a singular oxirane compound, it opens the door to a rich and varied chemical space. The principles outlined in this guide—from systematic nomenclature and synthesis to an understanding of reactivity and application in drug design—provide a robust framework for researchers and drug development professionals. The oxirane ring, with its inherent reactivity and synthetic versatility, continues to be a powerful tool in the creation of novel therapeutics, and the exploration of compounds within the C16H14O3 family undoubtedly holds potential for future discoveries.

References

-

trans-STILBENE OXIDE. Organic Syntheses Procedure. Available from: [Link]

-

Moschona, F., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available from: [Link]

-

Mamun-Ar-Rashid, M. (2009). Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. RUCL Institutional Repository - Rajshahi University. Available from: [Link]

-

Manchanayakage, R., & Ngo, D. (2018). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project. Fisher Digital Publications. Available from: [Link]

-

Guisnet, A., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. MDPI. Available from: [Link]

-

Salehi, B., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. Available from: [Link]

-

Moschona, F., et al. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available from: [Link]

-

Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. ResearchGate. Available from: [Link]

-

Al-Amiery, A. A., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed Central. Available from: [Link]

-

Ugwu, D. I., et al. (2021). synthesis and pharmacological applications of chalcones- a review. ResearchGate. Available from: [Link]

-

Sharma, P., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing. Available from: [Link]

-

Stilbenes Preparation and Analysis. (2019). Wiley-VCH. Available from: [Link]

-

Abdulghani, A. (2022). Synthesis of Chalcone and Epoxid compounds for Benzotraizole Derivetives. ResearchGate. Available from: [Link]

-

Leah4sci (2013). Naming Epoxides and Oxiranes using IUPAC Nomenclature. YouTube. Available from: [Link]

-

Chad's Prep (2021). 13.4 Naming Epoxides | Organic Chemistry. YouTube. Available from: [Link]

-

Al-Amiery, A. A., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. ResearchGate. Available from: [Link]

-

Kumar, A., & Kumar, V. (2018). Synthetic approaches toward stilbenes and their related structures. PubMed Central. Available from: [Link]

- Catalyst for catalytic synthesis of chalcone compounds and application thereof. Google Patents.

-

Epoxides Ring-Opening Reactions. (2023). Chemistry Steps. Available from: [Link]

-

Wsol, A., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central. Available from: [Link]

-

Bartlett, P. D., et al. (1977). cis-Stilbene oxide from trans-stilbene via dioxetane deoxygenation - stereospecific sequence involving three inversions. The Journal of Organic Chemistry. Available from: [Link]

-

Moschona, F., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. Available from: [Link]

-

Application of Bioisosteres in Drug Design. (2012). SlideShare. Available from: [Link]

-

Nerz, J. (2012). The Wittig Reaction Synthesis of Stlbene. YouTube. Available from: [Link]

-

Epoxides. University of Calgary. Available from: [Link]

-

Nomenclature of Ethers and Epoxides. Oregon State University. Available from: [Link]

-

Bioisosteric Replacements. Chem-Space. Available from: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter. Available from: [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. leah4sci.com [leah4sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Nomenclature of Ethers and Epoxides [sites.science.oregonstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. chem-space.com [chem-space.com]

- 14. drughunter.com [drughunter.com]

- 15. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chigroup.site [chigroup.site]

- 17. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,3-diphenyloxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Methyl 3,3-diphenyloxirane-2-carboxylate

Methyl 3,3-diphenyloxirane-2-carboxylate (CAS No. 76527-25-8) is a functionally rich organic molecule featuring a strained three-membered oxirane (epoxide) ring, a methyl ester, and two phenyl substituents. This unique combination of functional groups makes it a valuable chiral building block in synthetic organic chemistry and a potential scaffold in medicinal chemistry. The precise stereochemistry and electronic environment of the molecule are critical to its reactivity and potential biological activity. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is paramount for any research or development involving this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3,3-diphenyloxirane-2-carboxylate, based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will serve as an expert-level predictive reference for its characterization.

Molecular Structure and Key Spectroscopic Correlation Points

The structure of Methyl 3,3-diphenyloxirane-2-carboxylate presents several key features that will be reflected in its spectra. The diagram below illustrates the molecule and highlights the proton and carbon environments that will be discussed in the NMR sections.

Figure 1: Molecular structure of Methyl 3,3-diphenyloxirane-2-carboxylate with key proton (Ha) and carbon atoms labeled for NMR discussion.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For Methyl 3,3-diphenyloxirane-2-carboxylate, we can predict the following key signals.

Table 1: Predicted ¹H NMR Data for Methyl 3,3-diphenyloxirane-2-carboxylate (in CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Methoxy Protons | 3.5 - 3.8 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester are in a typical range, deshielded by the adjacent oxygen. The signal is a singlet as there are no adjacent protons. |

| Oxirane Proton | 3.9 - 4.2 | Singlet (s) | 1H | CH -O | This proton is on a carbon atom of the strained epoxide ring and is adjacent to a quaternary carbon, hence it appears as a singlet. Its chemical shift is downfield due to the electronegativity of the adjacent oxygen and the ester group. |

| Aromatic Protons | 7.2 - 7.6 | Multiplet (m) | 10H | Phenyl H's | The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region. The electronic environment of the two phenyl rings is likely to be very similar, leading to overlapping signals. |

Expertise in Interpretation: The precise chemical shift of the oxirane proton is a key diagnostic feature. Its singlet multiplicity confirms the 3,3-disubstitution pattern of the oxirane ring. The integration values are critical for confirming the ratio of the different types of protons in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. A proton-decoupled ¹³C NMR spectrum of Methyl 3,3-diphenyloxirane-2-carboxylate is predicted to show the following signals.

Table 2: Predicted ¹³C NMR Data for Methyl 3,3-diphenyloxirane-2-carboxylate (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C =O (Ester) | The carbonyl carbon of the ester group is expected in this characteristic downfield region. |

| ~125 - 140 | Aromatic C 's | The carbons of the two phenyl rings will appear in this range. This will include the ipso-carbons (the carbons attached to the oxirane ring), which are expected to be in the more downfield portion of this range, and the ortho, meta, and para carbons. Due to the potential for similar magnetic environments, some of these signals may overlap. |

| ~60 - 65 | C 3 (Oxirane) | The carbon atom of the oxirane ring bearing the two phenyl groups is quaternary and will be deshielded by the oxygen and the aromatic rings. |

| ~55 - 60 | C 2 (Oxirane) | The carbon atom of the oxirane ring attached to the ester group will be in this region, influenced by the adjacent oxygen and carbonyl group. |

| ~52 - 55 | -OC H₃ | The carbon of the methyl ester group typically appears in this region. |

Trustworthiness of the Data: The combination of ¹H and ¹³C NMR data provides a robust and self-validating system for structure confirmation. For instance, the number of signals in the ¹³C NMR spectrum can confirm the magnetic equivalence (or non-equivalence) of the two phenyl rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Methyl 3,3-diphenyloxirane-2-carboxylate

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3060 - 3030 | C-H stretch | Aromatic | Confirms the presence of sp² C-H bonds in the phenyl rings. |

| ~2950 - 2850 | C-H stretch | Aliphatic | Indicates the sp³ C-H bonds of the methoxy group. |

| ~1735 - 1750 | C=O stretch | Ester | A strong and sharp absorption in this region is a key indicator of the ester carbonyl group. |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic | These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl rings. |

| ~1250 - 1200 | C-O stretch | Epoxide (asymmetric) | The asymmetric stretching of the C-O-C bond in the strained oxirane ring is expected in this region. |

| ~1200 - 1000 | C-O stretch | Ester | The C-O single bond stretch of the ester group will also appear in the fingerprint region. |

| ~850 - 750 | C-H bend | Aromatic (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): For C₁₆H₁₄O₃, the exact mass is 254.0943 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 254.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A peak at m/z = 223, corresponding to the [M - 31]⁺ ion, is expected from the cleavage of the methoxy radical.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 195, corresponding to the [M - 59]⁺ ion, would result from the loss of the entire methyl ester group as a radical.

-

Formation of the benzophenone cation: Cleavage of the oxirane ring could lead to the formation of the stable benzophenone radical cation or related fragments, which would give a prominent peak at m/z = 182 or fragments thereof.

-

Phenyl cation: A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common fragment for phenyl-substituted compounds.

-

Figure 2: Predicted major fragmentation pathways for Methyl 3,3-diphenyloxirane-2-carboxylate in mass spectrometry.

Experimental Protocols

The following are standard operating procedures for acquiring the spectroscopic data discussed.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of Methyl 3,3-diphenyloxirane-2-carboxylate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: Standard single pulse (zg30).

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: ~4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single pulse (zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: ~1.5 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1 Hz for ¹³C) to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is expected to be a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters (ATR):

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) would be appropriate.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis and/or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

-

EI-MS Acquisition Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 40 - 400.

-

Source temperature: 200-250 °C.

-

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic characterization of Methyl 3,3-diphenyloxirane-2-carboxylate relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, theory-based prediction of the key spectroscopic features of this molecule. By understanding these expected data points, researchers and drug development professionals can more efficiently and accurately confirm the identity, purity, and structure of this important chemical entity in their work. The provided protocols offer a standardized approach to obtaining high-quality, reproducible spectroscopic data.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). Methyl 3,3-diphenyloxirane-2-carboxylate. Retrieved from [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Oxiranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core physical and chemical properties of diphenyl oxiranes. Moving beyond a simple recitation of facts, this document delves into the causality behind their reactivity, the strategic considerations for their synthesis and modification, and their burgeoning role as versatile scaffolds in medicinal chemistry and materials science. The insights presented herein are grounded in established chemical principles and supported by contemporary research, offering both foundational knowledge and field-proven perspectives for professionals in the chemical and pharmaceutical sciences.

Introduction: The Diphenyl Oxirane Core

Diphenyl oxiranes, a class of aromatic epoxides, are characterized by a strained three-membered oxirane (epoxide) ring bearing two phenyl substituents. The primary isomers, 2,2-diphenyloxirane and 2,3-diphenyloxirane (commonly known as stilbene oxide), form the basis of a rich and diverse chemistry. The inherent ring strain of approximately 25 kcal/mol makes the oxirane ring susceptible to nucleophilic attack, rendering these molecules highly valuable as reactive intermediates in organic synthesis.[1][2] This reactivity, coupled with the electronic and steric influence of the phenyl groups, provides a powerful toolkit for the construction of complex molecular architectures.

In the realm of drug development, the diphenyl oxirane framework is a privileged scaffold. The 1,2-diarylethanol motif, readily accessible through the ring-opening of stilbene oxides, is a core component of numerous biologically active compounds.[3] Furthermore, substituted diphenyl oxiranes, such as those containing dichlorophenyl groups, serve as key building blocks for synthesizing novel therapeutic agents, including antidepressants and anticancer kinase inhibitors.[4] Their utility also extends to materials science, where they function as precursors for UV-curing materials and electronic chemicals.[5][6]

Synthesis of Diphenyl Oxiranes: Strategic Pathways

The effective synthesis of diphenyl oxiranes is paramount to their application. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

Epoxidation of Stilbenes

The most common and direct method for synthesizing 2,3-diphenyloxiranes (stilbene oxides) is the epoxidation of the corresponding stilbene (1,2-diphenylethene). Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation.[1] The reaction proceeds via a concerted mechanism, where the alkene's π-bond attacks the electrophilic oxygen of the peroxyacid.

A key feature of this method is its stereospecificity. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide.[7] For instance, the epoxidation of cis-stilbene yields cis-stilbene oxide, while trans-stilbene affords trans-stilbene oxide.

Caption: General workflow for the synthesis of stilbene oxide via epoxidation.

Intramolecular Williamson Ether Synthesis

An alternative route involves the base-mediated cyclization of a halohydrin. This intramolecular SN2 reaction provides a versatile method for epoxide formation.[1][8] The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent halide to close the three-membered ring.

From Sulfonium Ylides (Darzens Reaction)

Diphenyl oxiranes can also be synthesized via the reaction of a sulfonium ylide with a carbonyl compound, a process analogous to the Darzens glycidic ester synthesis.[9][10] For instance, reacting a suitable sulfonium salt with a strong base generates a sulfur ylide, which then adds to a ketone like benzophenone to form the corresponding epoxide after intramolecular displacement of the sulfide. This method is particularly useful for preparing tetrasubstituted oxiranes.[11]

Core Physical Properties

The physical properties of diphenyl oxiranes are influenced by their substitution pattern and stereochemistry. Below is a summary of key physical data for representative isomers.

| Property | 2,2-Diphenyloxirane | trans-2,3-Diphenyloxirane (trans-Stilbene Oxide) |

| CAS Number | 882-59-7[12] | 17619-97-5 (for 2,3-Diphenyloxirane)[5][6][13] |

| Molecular Formula | C₁₄H₁₂O[12] | C₁₄H₁₂O[13] |

| Molecular Weight | 196.25 g/mol [14] | 196.24 g/mol [6] |

| Appearance | Data not readily available | Crystalline solid |

| Melting Point | Data not readily available | ~69-70 °C[6] |

| Boiling Point | Data not readily available | 304.5 °C at 760 mmHg[13] |

| Density | Data not readily available | 1.136 g/cm³[13] |

Chemical Properties and Reactivity: The Chemistry of the Strained Ring

The chemical behavior of diphenyl oxiranes is dominated by the reactivity of the strained epoxide ring. Ring-opening reactions are the most significant class of transformations, providing access to a wide array of functionalized 1,2-diarylethane derivatives.

Nucleophilic Ring-Opening Reactions

The cleavage of the epoxide C-O bond can be initiated by a wide range of nucleophiles under either basic/neutral or acidic conditions. The regioselectivity and stereochemistry of the attack are critically dependent on the reaction mechanism.[2]

Under Basic or Neutral Conditions (SN2 Mechanism):

Strong, anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻, Grignard reagents) attack the epoxide ring via a classic SN2 mechanism. The attack occurs at the sterically least hindered carbon atom. This process results in an inversion of stereochemistry at the site of attack.[15]

Caption: SN2 mechanism for basic ring-opening of diphenyl oxiranes.

Under Acidic Conditions (SN1-like Mechanism):

In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[1] This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack exhibits significant SN1 character. The nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge in the transition state (i.e., the more substituted or benzylic carbon).[2] While the attack still occurs from the backside, leading to inversion, the regioselectivity is opposite to that observed under basic conditions.

Caption: Key steps in the acid-catalyzed ring-opening of diphenyl oxiranes.

Rearrangements

Acid-catalyzed rearrangement of diphenyl oxiranes, particularly stilbene oxides, can lead to the formation of carbonyl compounds, such as diphenylacetaldehyde.[16] This transformation proceeds through a carbocation intermediate, followed by a hydride or phenyl shift.

Photochemical Reactions

The oxirane ring of stilbene oxide can also be opened by photochemical means. This process can involve either a conrotatory thermal opening or a disrotatory light-induced opening to form carbonyl ylides, or dissociation of a C-O bond to generate a 1,3-diradical intermediate.[17] These reactive intermediates can participate in various subsequent reactions.

Spectroscopic Characterization

The structural elucidation of diphenyl oxiranes and their reaction products relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the oxirane ring typically appear as characteristic signals in the upfield region. The coupling constants between these protons can help determine the stereochemistry (cis vs. trans) of 2,3-disubstituted oxiranes. Aromatic protons will appear in the typical downfield region (~7-8 ppm).[18]

-

¹³C NMR: The carbons of the oxirane ring are shielded and appear at relatively high field. Computational methods, such as DFT, are increasingly used to predict and confirm ¹³C NMR chemical shifts.[19][20] Spectral databases are available for reference, for instance for 2,2-diphenyloxirane.[14]

-

-

Infrared (IR) Spectroscopy: The presence of the oxirane ring can be identified by characteristic C-O stretching frequencies. The absence of a strong C=O stretch helps confirm the epoxide's integrity, while its appearance can indicate rearrangement to a carbonyl compound.[18]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.[18]

Experimental Protocols

Protocol: Synthesis of trans-Stilbene Oxide

Objective: To synthesize trans-2,3-diphenyloxirane from trans-stilbene using m-CPBA.

Materials:

-

trans-Stilbene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Dissolve trans-stilbene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred stilbene solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure trans-stilbene oxide.

Trustworthiness: This protocol incorporates a quenching step with sodium thiosulfate to safely neutralize the excess oxidizing agent and a bicarbonate wash to remove the m-chlorobenzoic acid byproduct. Progress is monitored by TLC, ensuring the reaction is driven to completion before workup.

Protocol: Nucleophilic Ring-Opening with an Amine

Objective: To synthesize a 1,2-amino alcohol from a diphenyl oxirane.

Materials:

-

Diphenyl oxirane (e.g., trans-stilbene oxide)

-

Primary or secondary amine (e.g., benzylamine, 3.0 eq)

-

Solvent (e.g., ethanol or acetonitrile)

-

Optional: Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) for less reactive systems.[21]

Procedure:

-

Combine the diphenyl oxirane (1.0 eq) and the amine (3.0 eq) in a suitable solvent in a sealable reaction vessel.

-

If using a catalyst, add it to the mixture.

-

Seal the vessel and heat the reaction mixture (e.g., to 80 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and any water-soluble components.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting amino alcohol by column chromatography or recrystallization.

Causality: Using an excess of the amine nucleophile drives the reaction to completion. Heating is often necessary to overcome the activation energy for the ring-opening of these relatively stable epoxides. The choice of catalyst can significantly enhance the reaction rate by activating the epoxide ring.[21]

References

-

ResearchGate. (n.d.). Diagrammatic representation of the possible ring-opening processes of... Retrieved from [Link]

-

ResearchGate. (n.d.). LiBr/Amb 15 promoted ring opening of trans-stilbene oxide in different reaction conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Diphenyloxirane. PubChem. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). Exploring the Properties and Applications of 2,3-Diphenyl-Oxirane. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric ring-opening reactions of cis-stilbene oxide in water. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, 2,3-diphenyl- (CAS 17619-97-5). Retrieved from [Link]

-

NIH. (n.d.). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. PMC. Retrieved from [Link]

-

ScenTree. (n.d.). Diphenyl oxide (CAS N° 101-84-8). Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,3-Diphenyl-Oxirane: Synthesis and Properties. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of oxiranes from aqueous solutions of simple alkyl, allyl, and benzylsulfonium salts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Diphenyl-oxirane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure ? Retrieved from [Link]

-

MDPI. (n.d.). Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). The Acid-catalyzed Rearrangement of the Stilbene Oxides. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

-

ACS Publications. (n.d.). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. Retrieved from [Link]

-

PubMed. (2021). Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of oxiranes from aqueous solutions of simple alkyl, allyl, and benzylsulfonium salts. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry (video). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

YouTube. (2018). Stereochemistry of epoxide ring-opening. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP0124009B1 - Process for the preparation of oxiranes - Google Patents [patents.google.com]

- 12. 2,2-Diphenyloxirane | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. spectrabase.com [spectrabase.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condensation

Abstract

First reported in 1904 by French chemist Auguste Georges Darzens, the glycidic ester condensation that bears his name has become a cornerstone of synthetic organic chemistry. This reaction, involving the base-mediated condensation of a carbonyl compound with an α-haloester, provides a direct and efficient route to α,β-epoxy esters, also known as glycidic esters. These products are versatile intermediates, readily converted to a variety of valuable compounds, including aldehydes, ketones, and more complex heterocyclic structures. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Darzens condensation, from its historical origins and mechanistic intricacies to its modern-day applications and experimental best practices. We will explore the causality behind experimental choices, delve into the critical aspects of stereocontrol, and present field-proven insights to enable the successful application of this venerable reaction in contemporary synthesis.

A Reaction Etched in History: The Discovery of the Darzens Condensation

The genesis of the Darzens condensation can be traced back to the early 20th century, a vibrant period of discovery in organic chemistry. In 1904, the French organic chemist Auguste Georges Darzens reported a novel method for the synthesis of α,β-epoxy esters[1]. This reaction, which involved the treatment of a ketone or aldehyde with an α-haloester in the presence of a base, came to be known as the Darzens condensation or glycidic ester condensation[1]. While German chemist Emil Erlenmeyer had observed a similar reaction in 1892, it was Darzens who systematically developed and generalized the reaction, establishing its synthetic utility[2].

Auguste Georges Darzens (1867-1954) was a distinguished chemist with a diverse career that spanned academia and industry. A professor of chemistry at the prestigious École Polytechnique in Paris, he also served as the director of a research laboratory for the perfumery house L.T. Piver. This blend of academic rigor and industrial pragmatism is reflected in his work on the Darzens condensation—a reaction that is both mechanistically elegant and synthetically robust. His original publications in the Comptes Rendus de l'Académie des Sciences laid the groundwork for over a century of research and application of this powerful carbon-carbon bond-forming reaction[3][4].

The Heart of the Matter: The Reaction Mechanism

The Darzens condensation proceeds through a well-established, multi-step mechanism that shares similarities with the classic aldol condensation[2][5]. The entire process can be dissected into three critical stages, each with its own set of controlling factors that dictate the reaction's outcome.

Step 1: Deprotonation and Enolate Formation

The reaction is initiated by a base, which abstracts a proton from the α-carbon of the haloester. This deprotonation is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the resulting carbanion. This carbanion exists as a resonance-stabilized enolate, a key reactive intermediate in the condensation[1][6].

Step 2: Nucleophilic Addition to the Carbonyl

The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step, analogous to an aldol addition, forms a new carbon-carbon bond and generates a tetrahedral intermediate known as a halohydrin[1]. The stereochemistry of the final product is largely determined at this stage[7].

Step 3: Intramolecular SN2 Cyclization

The final step is an intramolecular SN2 reaction. The alkoxide ion of the halohydrin intermediate attacks the carbon atom bearing the halogen, displacing the halide and forming the three-membered epoxide ring[1][8]. This irreversible step drives the reaction to completion.

Experimental Design and Causality: A Scientist's Perspective

The successful execution of a Darzens condensation hinges on the judicious selection of reactants, base, and solvent. These choices are not arbitrary; they are dictated by the underlying mechanism and the specific properties of the substrates involved.

Substrate Scope and Limitations

The Darzens condensation is broadly applicable to a wide range of carbonyl compounds and α-haloesters[2][3].

-

Carbonyl Component: Aromatic aldehydes and ketones generally provide good to excellent yields of glycidic esters. α,β-Unsaturated ketones and cyclic ketones are also suitable substrates[9]. Aliphatic aldehydes, however, can be problematic, often leading to lower yields due to competing base-catalyzed self-condensation (an aldol reaction)[9].

-

α-Haloester Component: The reactivity of the haloester follows the order Br > Cl[3]. While α-chloroesters are commonly used, α-bromoesters are more reactive. The reaction is not limited to esters; α-halo amides, ketones, nitriles, and sulfones can also be employed to generate the corresponding glycidic derivatives[3].

The Crucial Role of the Base

The choice of base is paramount and directly influences the reaction's efficiency and, in some cases, its stereochemical outcome.

-

Traditional Bases: Sodium ethoxide (NaOEt) and sodium amide (NaNH2) are the most frequently used condensing agents in the classic Darzens reaction[10]. When using an ester, it is advisable to use the corresponding alkoxide base to prevent transesterification side reactions[6].

-

Modern and Sterically Hindered Bases: For substrates prone to side reactions, such as aliphatic aldehydes, the use of strong, non-nucleophilic, sterically hindered bases is advantageous. Bases like lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide (KOt-Bu) can efficiently deprotonate the α-haloester without promoting the self-condensation of the aldehyde[2]. More recently, phosphazene superbases have been shown to be highly effective, promoting the reaction under mild conditions and affording nearly quantitative yields[11][12].

Solvent Effects

The solvent can influence reaction rates and, in some cases, stereoselectivity. Aprotic solvents are generally preferred.

-

Ethers and Hydrocarbons: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents. Benzene and toluene have also been employed in older procedures.

-

Polar Aprotic Solvents: Acetonitrile and dichloromethane (DCM) have been found to be suitable solvents, particularly with modern phosphazene bases, with reaction times being inversely correlated to the dielectric constant of the solvent[11][13][14]. The use of such solvents can also minimize the hydrolysis of the resulting glycidic esters[12].

Mastering Stereochemistry in the Darzens Condensation

The formation of two new stereocenters in the Darzens condensation makes stereocontrol a critical consideration, especially in the context of pharmaceutical and natural product synthesis. The stereochemical outcome is determined by a complex interplay of kinetic and thermodynamic factors[1].

The initial aldol-type addition establishes the relative stereochemistry of the halohydrin intermediate. The subsequent intramolecular SN2 reaction proceeds with inversion of configuration at the carbon bearing the halogen. Therefore, the stereochemistry of the final epoxide is dependent on the diastereoselectivity of the initial addition and the potential for epimerization of the halohydrin intermediate under the basic reaction conditions[1].

Diastereoselectivity

The cis/trans (or syn/anti) selectivity of the Darzens condensation can be influenced by the choice of base, solvent, and substrate. While traditional Darzens reactions often yield mixtures of diastereomers, modern methods have achieved high levels of diastereoselectivity. For instance, the use of certain chiral auxiliaries on the haloacetate has been shown to lead to high diastereoselectivity in the reaction with cyclohexanone derivatives[7].

Enantioselectivity: The Modern Frontier

The development of enantioselective Darzens reactions has been a major focus of modern research, enabling the synthesis of chiral, non-racemic epoxides. Several successful strategies have emerged:

-

Chiral Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from cinchona alkaloids, have been successfully employed as phase-transfer catalysts to induce high enantioselectivity in the Darzens reaction of α-chloro ketones with aldehydes[15][16][17].

-

Chiral Lewis Acid and Organocatalysis: Chiral metal complexes and organocatalysts have also been developed to catalyze enantioselective Darzens reactions. For example, chiral boron-Lewis acid catalysts have been used for the highly enantioselective epoxidation of diazoesters with glyoxal derivatives, affording trisubstituted α,β-epoxy esters with excellent enantiomeric excess (ee) and diastereomeric ratios (dr)[18].

Table 1: Representative Data for Asymmetric Darzens Reactions

| Carbonyl Compound | α-Halo Compound | Catalyst/Auxiliary | Base | Yield (%) | d.r. (cis:trans) | ee (%) | Reference |

| Benzaldehyde | Chloroacetonitrile | Chiral PTC 4a | K2CO3 | 67 | 2.2:1 | 60 | [16] |

| 4-Chlorobenzaldehyde | Chloroacetonitrile | Chiral PTC 4a | K2CO3 | 63 | 3.8:1 | 35 | [16] |

| 2-Naphthaldehyde | α-Chloroacetophenone | Chiral PTC 2h | Cs2CO3 | 93 | >99:1 | 98 | [15] |

| 4-Fluorobenzaldehyde | 4-Fluoro-α-chloroacetophenone | Chiral PTC 2h | Cs2CO3 | 93 | >99:1 | 97 | [15] |

| Benzaldehyde | Phenacyl Bromide | Chiral N,N'-dioxide-Co(acac)2 | K2CO3 | 85 | >20:1 | 95 | [19] |

Note: PTC = Phase-Transfer Catalyst. Data is illustrative and specific conditions may vary.

Experimental Protocols: A Practical Guide

This section provides a representative, step-by-step methodology for a classic Darzens condensation, as well as a more modern procedure utilizing a phosphazene base.

Classic Protocol: Synthesis of Ethyl β-phenylglycidate

This procedure is reconstructed from early reports of the Darzens condensation[20].

-

Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, prepare a solution of sodium ethoxide in absolute diethyl ether.

-

Addition of Reactants: Cool the stirred suspension of sodium ethoxide to 0-10 °C using an ice bath. Add a mixture of freshly distilled benzaldehyde and ethyl chloroacetate dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Pour the reaction mixture into a beaker containing ice-cold water. Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. Purify the crude glycidic ester by vacuum distillation.

Modern Protocol with a Phosphazene Base

This procedure is adapted from a report on the use of phosphazene bases in the Darzens condensation[11].

-

Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 equiv.) and the α-haloester (1.5 equiv.) in anhydrous acetonitrile.

-

Addition of Base: At 25 °C, add the phosphazene base P1-t-Bu (1.5 equiv.) to the solution.

-

Reaction: Stir the resulting mixture at 25 °C. Monitor the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate).

Applications in Modern Synthesis

The Darzens condensation remains a highly relevant and powerful tool in contemporary organic synthesis, particularly in the construction of natural products and pharmaceutical agents where the epoxide moiety is a key structural feature or a versatile synthetic handle[3][19].

The glycidic ester products can be further transformed into a variety of other functional groups. For instance, hydrolysis of the ester followed by decarboxylation can lead to the formation of aldehydes or ketones with one additional carbon atom, effectively serving as a homologation method[1][10]. The epoxide ring itself is susceptible to ring-opening reactions with various nucleophiles, providing access to a wide range of functionalized molecules.

Recent applications have demonstrated the utility of the Darzens condensation in the synthesis of complex and biologically active molecules, including spiro-epoxyoxindoles, which are of interest in medicinal chemistry[19]. The development of asymmetric variants has further expanded its scope, enabling the enantioselective synthesis of chiral building blocks for complex targets[21].

Conclusion and Future Outlook

For over a century, the Darzens glycidic ester condensation has served the synthetic community as a reliable and versatile method for the preparation of α,β-epoxy esters. From its discovery by Auguste Georges Darzens to its modern-day asymmetric variants, the reaction has continually evolved, a testament to its enduring utility. A thorough understanding of its mechanism, the factors governing its stereochemical outcome, and the judicious selection of reaction conditions are key to harnessing its full synthetic potential. As the demand for enantiomerically pure and structurally complex molecules continues to grow, particularly in the pharmaceutical industry, the Darzens condensation and its modern iterations are poised to remain an indispensable tool in the synthetic chemist's arsenal. Future developments will likely focus on expanding the substrate scope of asymmetric variants, developing more efficient and environmentally benign catalytic systems, and applying the reaction to the synthesis of increasingly complex and valuable molecules.

References

-

Darzens Condensation: Mechanism, Development, and Application Research. (2026). Oreate AI. [Link]

-

Darzens reaction. Wikipedia. [Link]

-

Application of the Darzens Glycidic Ester Synthesis. Unacademy. [Link]

-

Darzens reaction. L.S.College, Muzaffarpur. [Link]

-

Shinohara, Y., Ohba, Y., Takagi, R., Kojima, S., & Ohkata, K. (2001). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. HETEROCYCLES, 55(1), 9-12. [Link]

-

Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440. [Link]

-